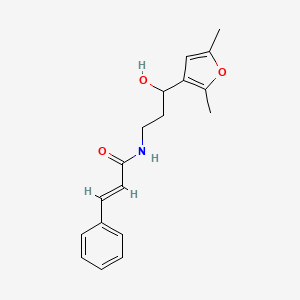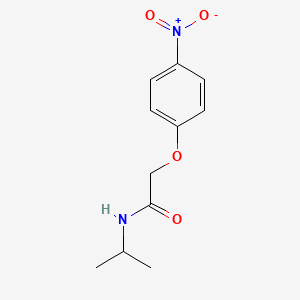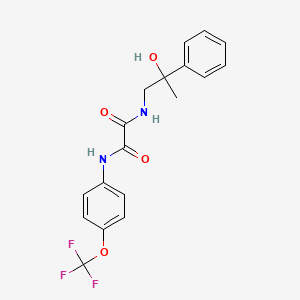
6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Nucleophilic Ring-Opening Reactions
Research has demonstrated the potential of cyclopropyl derivatives in nucleophilic ring-opening reactions. For example, trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, when treated with hydrazines, undergo ring-opening to form cyclopropane-fused pyridazinones. This process showcases complete regio- and diastereoselectivity, offering a pathway to dihydropyrazoles and pyridazinones with moderate to excellent yields (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Cycloaddition Reactions
Donor-acceptor cyclopropanes have been utilized in [3 + 3]-cycloaddition reactions with nitrile imines, providing fast access to structurally diverse pyridazine derivatives. This method represents an efficient approach for generating a variety of pyridazine derivatives, highlighting the utility of cyclopropyl compounds in synthesizing complex heterocyclic structures (Garve, Petzold, Jones, & Werz, 2016).
Synthesis of Pyridazin-3-one Derivatives
A novel class of pyridazin-3-one derivatives has been synthesized through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This synthesis route has enabled the formation of pyridazin-3-one derivatives as sole isolable products in excellent yield, expanding the repertoire of cyclopropyl-containing compounds for further medicinal chemistry applications (Ibrahim & Behbehani, 2014).
Discovery of H3 Receptor Inverse Agonists
In a study focusing on the discovery of H3 receptor inverse agonists, a series of fused cyclopropyl-dihydropyridazin-3-one phenoxypiperidine analogs was synthesized. These compounds demonstrated potent wake activity and enhanced short-term memory in animal models, showcasing the therapeutic potential of cyclopropyl-dihydropyridazinones in cognitive enhancement and wake promotion (Hudkins et al., 2014).
Properties
IUPAC Name |
6-cyclopropyl-2-(2-hydroxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-6-5-11-9(13)4-3-8(10-11)7-1-2-7/h3-4,7,12H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDJWOONYOWLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile](/img/structure/B2365002.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)
![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)


![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)
![5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2365011.png)


![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
